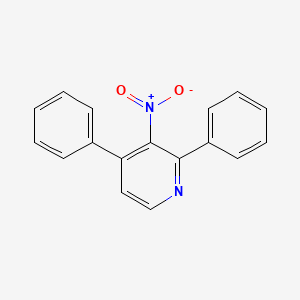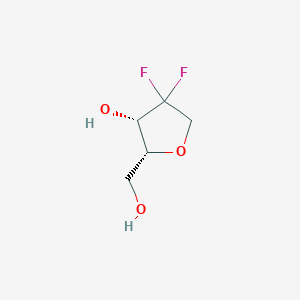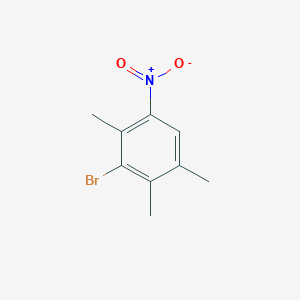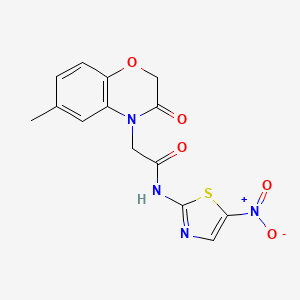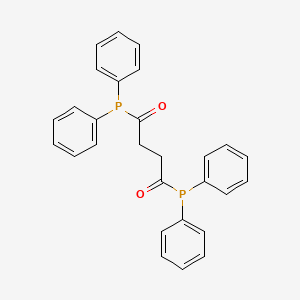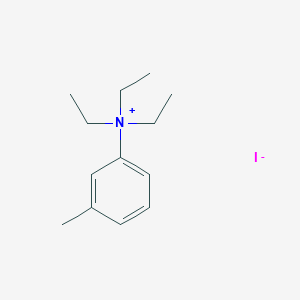
N,N,N-Triethyl-3-methylanilinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-sec-Butyl-sydnon is a mesoionic compound belonging to the sydnone class, characterized by a 1,2,3-oxadiazolium-5-olate structure. These compounds are known for their unique electronic properties, which make them valuable in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-sec-Butyl-sydnon typically involves the reaction of primary amines with nitrous acid to form the corresponding diazonium salts, which are then cyclized to form the sydnone ring. The specific conditions for the synthesis of 3-sec-Butyl-sydnon include:
Starting Materials: Primary amines, nitrous acid.
Reaction Conditions: Acidic medium, controlled temperature.
Cyclization: Formation of the sydnone ring through intramolecular cyclization.
Industrial Production Methods: Industrial production of 3-sec-Butyl-sydnon follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization and chromatography to obtain high-purity 3-sec-Butyl-sydnon.
Analyse Chemischer Reaktionen
Types of Reactions: 3-sec-Butyl-sydnon undergoes various chemical reactions, including:
Oxidation: Conversion to oxadiazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing halogenating agents or nucleophiles under controlled conditions.
Major Products:
Oxidation Products: Oxadiazole derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted sydnone derivatives.
Wissenschaftliche Forschungsanwendungen
3-sec-Butyl-sydnon has a wide range of applications in scientific research, including:
Chemistry: Used as a versatile synthon in heterocyclic synthesis and cycloaddition reactions.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique electronic properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-sec-Butyl-sydnon involves its mesoionic nature, which allows it to participate in various chemical reactions. The compound’s electronic structure enables it to act as both an electrophile and a nucleophile, facilitating diverse chemical transformations. The molecular targets and pathways involved include:
Electrophilic Attack: On nucleophilic sites in biological molecules.
Nucleophilic Attack: On electrophilic centers in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
3-sec-Butyl-sydnon can be compared with other sydnone derivatives and mesoionic compounds:
Similar Compounds: 3-Phenyl-sydnon, 3-Methyl-sydnon, and other 1,2,3-oxadiazolium-5-olate derivatives.
Uniqueness: 3-sec-Butyl-sydnon’s unique electronic properties and reactivity make it distinct from other sydnone derivatives, offering specific advantages in synthetic and biological applications.
Eigenschaften
CAS-Nummer |
3441-56-3 |
|---|---|
Molekularformel |
C13H22IN |
Molekulargewicht |
319.22 g/mol |
IUPAC-Name |
triethyl-(3-methylphenyl)azanium;iodide |
InChI |
InChI=1S/C13H22N.HI/c1-5-14(6-2,7-3)13-10-8-9-12(4)11-13;/h8-11H,5-7H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KQKFNKOWSRVGJE-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)C1=CC=CC(=C1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
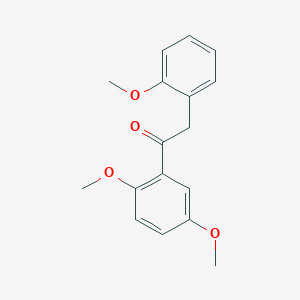
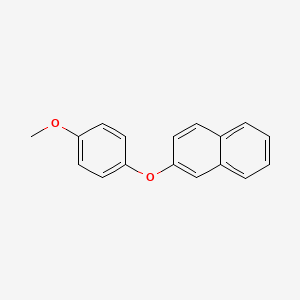

![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)
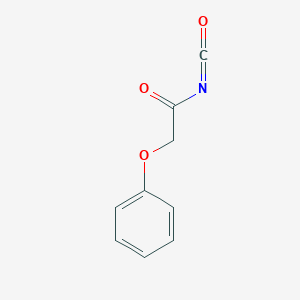

![N-cyclooctyl-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B14132824.png)
